An In-depth Technical Guide to di-Pal-MTO: A Key Component in Advanced Anticancer Therapies
An In-depth Technical Guide to di-Pal-MTO: A Key Component in Advanced Anticancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological applications of di-palmitoleoyl-mitoxantrone (di-Pal-MTO). di-Pal-MTO is a lipid-based derivative of the potent anticancer agent mitoxantrone (B413), designed for enhanced drug delivery and therapeutic efficacy. When formulated into nanoparticles with its mono-acylated counterpart, mono-Pal-MTO, it serves as an effective vehicle for the cellular delivery of small interfering RNA (siRNA), representing a promising strategy in targeted cancer therapy.
Chemical Structure and Physicochemical Properties
di-Pal-MTO is synthesized by covalently attaching two palmitoleoyl chains to the mitoxantrone core. This structural modification significantly alters the molecule's physicochemical properties, facilitating its formulation into lipid-based nanoparticles.
Table 1: Physicochemical Properties of di-Pal-MTO
| Property | Value | Source |
| IUPAC Name | (9Z,9'Z)-(((1,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-5,8-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(2-((2-(palmitoleoyloxy)ethyl)amino)ethyl) dipalmitoleate | Inferred |
| Molecular Formula | C₅₄H₈₄N₄O₈ | [1] |
| Molecular Weight | 917.27 g/mol | [1] |
| CAS Number | 1349197-90-5 | [1] |
| Appearance | Dark purple to black solid | [1] |
| Solubility | Soluble in DMSO (10 mg/mL, requires sonication) | [1] |
| Melting Point | Experimental data not readily available. Estimated to be in the range of 40-75°C based on similar dipalmitoyl compounds.[2][3][4][5] | - |
| Boiling Point | Not available (likely to decompose at high temperatures) | - |
| logP (Octanol-Water Partition Coefficient) | Not experimentally determined. Expected to be high due to the presence of two long fatty acid chains. | - |
Synthesis of di-Pal-MTO: A Proposed Experimental Protocol
While a detailed, publicly available experimental protocol for the synthesis of di-Pal-MTO is scarce, a plausible synthetic route involves the acylation of mitoxantrone with palmitoleic acid. The following is a proposed methodology based on standard organic synthesis techniques.
Materials:
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Mitoxantrone dihydrochloride (B599025)
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Palmitoleic acid
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Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
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4-Dimethylaminopyridine (DMAP)
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Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent
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Triethylamine (B128534) (TEA) or another suitable base
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Silica (B1680970) gel for column chromatography
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Appropriate deuterated solvents for NMR analysis (e.g., CDCl₃, DMSO-d₆)
Proposed Synthesis Workflow:
Caption: Proposed workflow for the synthesis of di-Pal-MTO.
Methodology:
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Preparation of Reactants: Mitoxantrone dihydrochloride is neutralized with a base such as triethylamine in anhydrous DCM to obtain the free base.
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Activation of Palmitoleic Acid: In a separate flask, palmitoleic acid (2.2 equivalents) is activated with a coupling agent like DCC (2.2 equivalents) in the presence of a catalytic amount of DMAP in anhydrous DCM.
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Coupling Reaction: The activated palmitoleic acid solution is added dropwise to the solution of mitoxantrone free base under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at room temperature for 24-48 hours.
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Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).
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Characterization: The structure and purity of the final product, di-Pal-MTO, are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biological Activity and Mechanism of Action
di-Pal-MTO, in combination with mono-Pal-MTO, self-assembles into nanoparticles that can encapsulate siRNA. These nanoparticles are designed to be taken up by cancer cells, deliver their siRNA payload to the cytoplasm, and induce the silencing of target genes involved in cell survival and proliferation. A key target for this therapeutic approach is the anti-apoptotic protein, Myeloid cell leukemia-1 (Mcl-1).
Cellular Uptake and Endosomal Escape of di-Pal-MTO/siRNA Nanoparticles
The delivery of siRNA to the cytoplasm is a multi-step process that involves cellular uptake, trafficking through endosomal compartments, and subsequent escape into the cytosol to engage with the RNA-induced silencing complex (RISC).
Caption: Cellular delivery pathway of di-Pal-MTO/siRNA nanoparticles.
Mcl-1 Signaling Pathway and Apoptosis Induction
Mcl-1 is a pro-survival protein belonging to the Bcl-2 family. It sequesters pro-apoptotic proteins like Bak and Bim, thereby preventing the initiation of apoptosis. By delivering siRNA that targets Mcl-1 mRNA, the expression of the Mcl-1 protein is downregulated. This leads to the release of pro-apoptotic factors, activation of the caspase cascade, and ultimately, programmed cell death (apoptosis).
Caption: Mcl-1 mediated apoptosis pathway targeted by siRNA.
Conclusion
di-Pal-MTO is a promising molecule in the field of oncology drug development. Its unique chemical structure allows for the formation of stable nanoparticles capable of delivering therapeutic payloads like siRNA to cancer cells. The targeted silencing of key survival genes such as Mcl-1 demonstrates the potential of this technology to overcome resistance to conventional chemotherapies and improve patient outcomes. Further research into the optimization of di-Pal-MTO-based delivery systems and the exploration of other therapeutic targets will be crucial in realizing the full clinical potential of this innovative approach.
References
- 1. Study of polycyclic aromatic hydrocarbons generated from fatty acids by a model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Dipalmitin | CAS#:26657-95-4 | Chemsrc [chemsrc.com]
